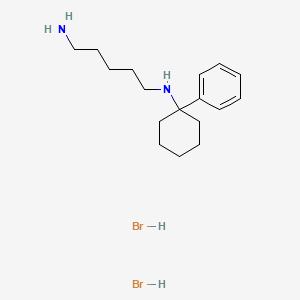

N'-(1-phenylcyclohexyl)pentane-1,5-diamine;dihydrobromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Voltage- and use-dependent open-channel antagonist of AMPA receptors. Selective between subtypes; blocks GluR2 subunit-lacking receptors more potently than GluR2-containing receptors (KD for GluR2-containing AMPAR is 210 times higher at -80 mV). More potent than IEM 1460 and IEM 1754 due to a slower unblocking rate. Alleviates inflammatory pain in a rat model of peripheral inflammation.

作用机制

Target of Action

IEM 1925 dihydrobromide primarily targets the AMPA receptors , which are a type of ionotropic glutamate receptor . It is selective between subtypes, blocking GluA2 subunit-lacking receptors more potently than GluA2-containing receptors . AMPA receptors play a crucial role in synaptic transmission and plasticity in the central nervous system.

Mode of Action

IEM 1925 dihydrobromide acts as a voltage- and use-dependent open-channel antagonist of AMPA receptors . It blocks the GluA2 subunit-lacking receptors more potently than GluA2-containing receptors . The blocking potency of IEM 1925 dihydrobromide for GluA2-containing AMPAR is 210 times higher at -80 mV .

Pharmacokinetics

It is soluble to 100 mm in water and to 50 mm in dmso , which suggests that it could be well-absorbed and distributed in the body

Result of Action

The molecular and cellular effects of IEM 1925 dihydrobromide’s action primarily involve the modulation of neural signaling. By blocking AMPA receptors, it can inhibit excitatory synaptic transmission. This has been shown to alleviate inflammatory pain in a rat model of peripheral inflammation .

生化分析

Biochemical Properties

IEM 1925 dihydrobromide interacts with AMPA receptors, specifically the GluA2 subunit . The nature of these interactions is voltage- and use-dependent .

Cellular Effects

IEM 1925 dihydrobromide’s interaction with AMPA receptors can influence cell function. By blocking GluA2 subunit-lacking receptors, it can impact cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of IEM 1925 dihydrobromide involves its antagonistic action on AMPA receptors. It binds to these receptors and blocks them, thereby inhibiting their function .

Dosage Effects in Animal Models

In animal models, the effects of IEM 1925 dihydrobromide can vary with different dosages . For instance, in a rat model of epilepsy, the latent period of onset of epileptiform activity increased by 40% with a dose of 10 mg/kg .

生物活性

N'-(1-phenylcyclohexyl)pentane-1,5-diamine; dihydrobromide, also known as IEM 1925 dihydrobromide, is a compound of significant interest due to its biological activity, particularly as a selective antagonist of AMPA receptors. This article explores the compound's chemical properties, biological mechanisms, and relevant research findings.

- Chemical Formula : C17H30Br2N2

- Molecular Weight : 422.24 g/mol

- CAS Number : 258282-23-4

- IUPAC Name : N'-(1-phenylcyclohexyl)pentane-1,5-diamine; dihydrobromide

- Synonyms : IEM 1925 dihydrobromide

IEM 1925 acts primarily as a voltage- and use-dependent open-channel antagonist of AMPA receptors. It exhibits selectivity between receptor subtypes, being more potent against GluA2 subunit-lacking receptors compared to those containing the GluA2 subunit. This selectivity is quantified by a dissociation constant (KD) that is significantly higher for GluA2-containing AMPA receptors, indicating a lower affinity for these receptors at physiological voltages .

Pain Modulation

Recent studies have highlighted the role of IEM 1925 in alleviating inflammatory pain . In rat models of peripheral inflammation, administration of IEM 1925 demonstrated a significant reduction in pain responses, suggesting its potential therapeutic applications in managing pain associated with inflammatory conditions .

Neuroprotective Effects

The antagonistic action on AMPA receptors also suggests neuroprotective properties. By modulating excitatory neurotransmission, IEM 1925 may help mitigate excitotoxicity linked to various neurological disorders. This property is particularly relevant in conditions such as stroke or traumatic brain injury, where excessive glutamate release can lead to neuronal damage .

Pharmacological Studies

Pharmacological assessments have shown that IEM 1925 is more effective than other AMPA receptor antagonists such as IEM 1460 and IEM 1754 due to a slower unblocking rate from the receptor channels. This characteristic may contribute to its prolonged action in vivo .

Clinical Relevance

In clinical settings, compounds like IEM 1925 could be pivotal in developing new treatments for conditions characterized by excessive glutamatergic activity. For example:

- Chronic Pain Management : Studies indicate that modulation of AMPA receptor activity can alter pain pathways, providing a new avenue for chronic pain therapies.

- Neurodegenerative Diseases : The potential neuroprotective effects warrant further investigation into the compound's role in diseases such as Alzheimer's and Parkinson's.

Summary Table of Key Findings

科学研究应用

N'-(1-phenylcyclohexyl)pentane-1,5-diamine; dihydrobromide acts as a voltage- and use-dependent open-channel antagonist of AMPA receptors , which are crucial for synaptic transmission in the central nervous system. This action suggests several important applications:

- Neuropharmacology : The compound selectively blocks AMPA receptors lacking the GluA2 subunit, making it a valuable tool for studying excitatory neurotransmission and synaptic plasticity. This selectivity allows for targeted investigations into learning and memory processes .

- Therapeutic Potential : Given its ability to modulate neuronal activity, there is ongoing research into its potential applications in treating neurological disorders such as epilepsy, anxiety, and neurodegenerative diseases. By altering synaptic transmission dynamics, it may help mitigate symptoms associated with these conditions .

Neuropharmacological Studies

-

AMPA Receptor Modulation :

- Research has demonstrated that N'-(1-phenylcyclohexyl)pentane-1,5-diamine; dihydrobromide effectively reduces AMPA receptor-mediated currents in neuronal cultures. This blockade leads to decreased excitatory neurotransmitter release, which can be beneficial in conditions characterized by excessive neuronal firing .

-

Behavioral Studies :

- In animal models, administration of this compound has been linked to alterations in behavior associated with learning and memory tasks. For instance, studies indicate that it can impair long-term potentiation (LTP), a cellular mechanism underlying memory formation .

化学反应分析

Acid-Base Reactions

As a dihydrobromide salt, the compound can undergo neutralization with strong bases to yield the free base form:

C17H30Br2N2+2NaOH→C17H28N2+2NaBr+2H2O

The free base (N'-(1-phenylcyclohexyl)pentane-1,5-diamine) is expected to exhibit typical amine reactivity, such as:

- Alkylation : Reaction with alkyl halides to form quaternary ammonium salts.

- Acylation : Formation of amides with acyl chlorides or anhydrides.

Reductive Amination

The primary amines may participate in reductive amination with ketones or aldehydes in the presence of reducing agents (e.g., NaBH3CN). For example:

RCHO+H2N(CH2)5NH(C6H11Ph)NaBH3CNRCH2N(CH2)5NH(C6H11Ph)

Coordination Chemistry

The diamine backbone can act as a bidentate ligand for transition metals (e.g., Co2+, Cu2+), forming complexes. Such reactions are pH-dependent and often require deprotonation of the amine groups .

Stability and Decomposition

- Thermal Decomposition : At elevated temperatures (>200°C), the compound may decompose into volatile byproducts (e.g., HBr, cyclohexylbenzene derivatives) .

- Oxidative Degradation : Exposure to strong oxidizers (e.g., KMnO4) could cleave the cyclohexyl or phenyl rings, producing carboxylic acids or ketones.

Comparative Reactivity Table

Research Findings

- Pharmacological Derivatives : Structural analogs (e.g., phencyclidine derivatives) undergo hydroxylation at the cyclohexyl or phenyl group under cytochrome P450 catalysis .

- Salt Metathesis : Exchange of bromide counterions with other anions (e.g., Cl−, SO42−) has been demonstrated in related dihydrobromide salts .

Gaps in Literature

Direct studies on this compound are sparse. Most inferences derive from:

属性

IUPAC Name |

N'-(1-phenylcyclohexyl)pentane-1,5-diamine;dihydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2.2BrH/c18-14-8-3-9-15-19-17(12-6-2-7-13-17)16-10-4-1-5-11-16;;/h1,4-5,10-11,19H,2-3,6-9,12-15,18H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYUSVRXEKAQSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)NCCCCCN.Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。